N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide
Description
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide is a synthetic hybrid compound featuring a 2-phenylindole core linked via a thioethyl bridge to a cinnamamide moiety. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, while the thioether linkage and cinnamamide group may enhance stability and modulate pharmacokinetic properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-16,27H,17-18H2,(H,26,28)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUOWIWVSWSMDD-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide typically involves multiple steps. One common method includes the reaction of 2-phenyl-1H-indole-3-thiol with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with cinnamoyl chloride under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as sulphamic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in
Biological Activity
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The compound features an indole nucleus, a structure commonly associated with various biologically active molecules, combined with a cinnamamide moiety that enhances its pharmacological properties. This article delves into the biological activity of this compound, supported by case studies and research findings.
Structure and Synthesis
The structural composition of this compound includes:
- Indole nucleus : A significant heterocyclic structure.
- Cinnamamide moiety : Contributes to its pharmacological properties.
- Thioether linkage : Connects the indole derivative to an ethyl chain.
The synthesis typically involves several steps, including the reaction of 2-phenyl-1H-indole-3-thiol with an ethylating agent followed by interaction with cinnamoyl chloride under suitable conditions, often utilizing solvents like acetonitrile and catalysts such as sulphamic acid.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties . Several studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Oxidative Stress : It increases oxidative stress selectively in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Colon Cancer Cells | 10 | Induction of apoptosis and oxidative stress |
| Breast Cancer Cells | 15 | Selective cytotoxicity |
| Lung Cancer Cells | 12 | Apoptotic pathway activation |
Anticonvulsant Activity
In addition to its anticancer effects, this compound has been explored for its anticonvulsant activity . Structural features such as the presence of nitrogen atoms in related compounds have been correlated with effectiveness in treating seizure disorders. This suggests that derivatives may be developed for neurological applications .
The biological activity of this compound is believed to involve modulation of several cellular pathways:
- Nrf2 Activation : The compound activates the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This was evidenced by increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 in treated cells .
- Cellular Pathway Modulation : Molecular docking studies suggest interactions with proteins involved in apoptosis and oxidative stress response, enhancing its therapeutic potential.
Comparative Analysis with Similar Compounds
In comparing this compound to structurally similar compounds, it stands out due to its unique combination of functionalities that may enhance selectivity and potency against specific cancer cell lines.
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cinnamamide | Simple amide structure | Basic structure for many derivatives |
| Curcumin | Polyphenolic structure | Known for anti-inflammatory properties |
| Indole | Basic indole nucleus | Precursor for numerous biologically active compounds |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Thioether Linkage: The target compound shares this feature with ’s benzamide derivatives.
- Cinnamamide vs. Propanamide/Acrylamide: The conjugated cinnamoyl system in the target compound may facilitate π-π stacking interactions with hydrophobic protein pockets, differing from the electron-deficient cyanoacrylamide in or the bulky biphenyl groups in .
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts for the indole NH (~12 ppm), thioethyl protons (~2.8–3.5 ppm), and cinnamoyl olefinic protons (~6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected at m/z 429.12) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H, if present in intermediates) .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Advanced Research Question
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes to identify degradation products (LC-MS/MS analysis) .
- Proteomic profiling : Use SILAC-based mass spectrometry to compare protein expression changes in cell lines vs. animal tissues .
- Dose-response refinement : Adjust dosing regimens in vivo based on bioavailability studies (e.g., oral vs. intravenous administration) .
What are the best practices for ensuring reproducibility in crystallographic studies of this compound?
Advanced Research Question
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) and use vapor diffusion methods. For challenging crystals, employ seeding techniques .
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution structures. Process data with WinGX or ORTEP-3 to refine thermal parameters and validate H-bond networks .
- Deposition : Submit validated CIF files to the Cambridge Structural Database (CSD) for peer review .
How can researchers design experiments to elucidate the mechanism of action of this compound in disease models?
Advanced Research Question
- Target identification : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS to identify binding partners .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., Nrf2, MAPK) in treated vs. untreated cells .
- In vivo validation : Generate transgenic models (e.g., Nrf2-knockout mice) to confirm target specificity .
What strategies mitigate challenges in scaling up synthesis without compromising purity?
Basic Research Question
- Flow chemistry : Implement continuous flow systems for thioether and amide bond formation to enhance reproducibility .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent for large-scale reactions .
- Quality control : Use inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics and intermediates .
How do steric and electronic effects of the thioethyl linker influence the compound's conformational flexibility?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
